molecular formula C26H18N4O4 B11114042 N,N'-bis[(E)-(4-nitrophenyl)methylidene]biphenyl-4,4'-diamine

N,N'-bis[(E)-(4-nitrophenyl)methylidene]biphenyl-4,4'-diamine

Cat. No.: B11114042
M. Wt: 450.4 g/mol
InChI Key: SPKJRYBSAVGQOE-UHFFFAOYSA-N
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Description

N,N’-bis[(E)-(4-nitrophenyl)methylidene]biphenyl-4,4’-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with two nitrophenylmethylidene groups attached to the nitrogen atoms of the biphenyl-4,4’-diamine. The presence of nitro groups and the extended conjugation within the molecule contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(E)-(4-nitrophenyl)methylidene]biphenyl-4,4’-diamine typically involves a condensation reaction between biphenyl-4,4’-diamine and 4-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N,N’-bis[(E)-(4-nitrophenyl)methylidene]biphenyl-4,4’-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(E)-(4-nitrophenyl)methylidene]biphenyl-4,4’-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

N,N’-bis[(E)-(4-nitrophenyl)methylidene]biphenyl-4,4’-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N,N’-bis[(E)-(4-nitrophenyl)methylidene]biphenyl-4,4’-diamine involves its interaction with molecular targets through its nitro and amine groups. These interactions can lead to the formation of complexes with metal ions or other molecules, influencing various biochemical pathways. The extended conjugation within the molecule also allows for electron transfer processes, making it useful in electronic applications.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis[(E)-(4-methoxyphenyl)methylidene]biphenyl-4,4’-diamine: Similar structure but with methoxy groups instead of nitro groups.

    N,N’-bis[(E)-(2-thienylmethylene)]biphenyl-4,4’-diamine: Contains thienyl groups instead of nitrophenyl groups.

    N,N’-diphenyl-N,N’-bis(1-naphthyl)-1,1’-biphenyl-4,4’-diamine: Features naphthyl groups instead of nitrophenyl groups.

Uniqueness

N,N’-bis[(E)-(4-nitrophenyl)methylidene]biphenyl-4,4’-diamine is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and materials science.

Properties

Molecular Formula

C26H18N4O4

Molecular Weight

450.4 g/mol

IUPAC Name

1-(4-nitrophenyl)-N-[4-[4-[(4-nitrophenyl)methylideneamino]phenyl]phenyl]methanimine

InChI

InChI=1S/C26H18N4O4/c31-29(32)25-13-1-19(2-14-25)17-27-23-9-5-21(6-10-23)22-7-11-24(12-8-22)28-18-20-3-15-26(16-4-20)30(33)34/h1-18H

InChI Key

SPKJRYBSAVGQOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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